calnexin

ER Quality Control Glycoprotein Folding Chaperone Biology

Calnexin (CNX, 139873-08-8) is the essential 90-kDa ER membrane chaperone for studying glycoprotein folding quality control. Unlike soluble homologs such as calreticulin, calnexin's membrane anchorage restricts its access to a distinct set of transmembrane clients (e.g., MHC class I heavy chains, viral glycoproteins) and it retains full lectin activity under reducing conditions—calreticulin loses 70% of binding. Co-expression with calnexin boosts heterologous protein yields up to 5-fold in Aspergillus niger. Choose high-purity recombinant calnexin for assays requiring membrane-proximal folding, disulfide bond analysis, or immune evasion research.

Molecular Formula C11H9FN2OS
Molecular Weight 0
CAS No. 139873-08-8
Cat. No. B1179193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalnexin
CAS139873-08-8
Synonymscalnexin
Molecular FormulaC11H9FN2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Calnexin (CAS 139873-08-8) – A Differentiated Endoplasmic Reticulum Chaperone for Glycoprotein Folding and Quality Control Research


Calnexin (CNX, CAS 139873-08-8) is a 90-kDa, type I integral membrane protein of the endoplasmic reticulum (ER) that functions as a lectin-like molecular chaperone. It is a critical component of the ER's protein quality control machinery, with a defined specificity for monoglucosylated N-linked glycans (Glc1Man9GlcNAc2) on nascent glycoproteins [1]. Unlike many other chaperones, calnexin's membrane anchorage provides a unique topological constraint that influences its substrate repertoire and functional outcomes, differentiating it from its soluble homolog calreticulin [2].

Why Generic Substitution Fails for Calnexin (CAS 139873-08-8) in ER Chaperone Research


While several ER-resident chaperones share overlapping functions, substituting calnexin with its soluble homolog calreticulin or with other ER chaperones such as BiP or PDI is not functionally equivalent and can lead to divergent experimental outcomes. Although calnexin and calreticulin share an identical lectin specificity for the Glc1Man9GlcNAc2 oligosaccharide [1], their distinct subcellular localizations and differential sensitivities to redox conditions result in non-overlapping substrate binding patterns and distinct roles in protein quality control [2]. Furthermore, calnexin has been shown to utilize polypeptide-based interactions that are independent of its lectin site, a property not uniformly shared across all chaperones [3]. The specific choice of calnexin is therefore critical for experiments where membrane-proximal folding, disulfide bond formation in specific clients, or biotechnological protein production yields are the primary focus.

Quantitative Evidence Guide: Calnexin (CAS 139873-08-8) Differentiation from ER Chaperone Comparators


Membrane Anchorage Confers Distinct Substrate Specificity Compared to Soluble Calreticulin

The membrane anchorage of calnexin is a primary determinant of its substrate selectivity. A direct comparative study demonstrated that when a soluble form of calnexin (residues 1-387) was expressed in cells, its pattern of associated glycoproteins shifted to resemble that of the soluble chaperone calreticulin, indicating that the transmembrane domain imposes a spatial constraint that restricts substrate access [1]. This topological restriction is a key differentiator from calreticulin, which is a soluble ER luminal protein.

ER Quality Control Glycoprotein Folding Chaperone Biology

Redox Stability of Calnexin vs. Calreticulin: Resistance to Disulfide Reduction

The oligosaccharide binding activity of calnexin and calreticulin displays a stark difference in sensitivity to reducing conditions. In a head-to-head biochemical comparison, treatment with a disulfide reducing agent (DTT) had no effect on oligosaccharide binding by calnexin, whereas under identical conditions, binding by calreticulin was inhibited by 70% [1].

Protein Biochemistry Lectin Binding Structural Biology

Enhanced Substrate Binding Affinity of Calnexin Compared to the Testis-Specific Homolog Calmegin

A comparative study between calnexin and its testis-specific homolog calmegin revealed that calnexin exhibits a stronger overall binding to glycosylated substrates. This occurs despite calmegin having a higher measured surface hydrophobicity, a property that might otherwise be predicted to enhance substrate interaction. The study concluded that calnexin's robust lectin activity is the dominant contributor to its superior substrate affinity [1].

Reproductive Biology Chaperone Specificity Glycobiology

Opposing Effects on Recombinant Protein Production: Calnexin vs. BiP Overexpression

In an industrial biotechnology context, the choice of chaperone for co-expression can drastically alter recombinant protein yields. A study in *Aspergillus niger* directly compared the effects of overexpressing either calnexin or the ER chaperone BiP on the production of manganese peroxidase (MnP). Overexpression of calnexin resulted in a four- to fivefold increase in extracellular MnP levels. In stark contrast, overexpression of BiP seriously reduced MnP production [1].

Biotechnology Industrial Enzymology Fungal Expression Systems

Calnexin Utilizes Polypeptide-Based Interactions Independent of Lectin Activity

Calnexin's binding mechanism is not limited to its lectin site. Studies using the glucosidase inhibitor castanospermine to block the formation of monoglucosylated glycans demonstrate that calnexin maintains association with many substrates through polypeptide-based interactions [1]. This dual-binding mode was specifically observed for class I MHC heavy chains, where binding initiated by the lectin site transitioned to a more stable, polypeptide-dependent interaction that persisted even after enzymatic removal of the glycan [2].

Protein-Protein Interactions Chaperone Mechanism MHC Class I Assembly

Validated Application Scenarios for Calnexin (CAS 139873-08-8)


Investigating ER Quality Control of Membrane-Anchored Glycoproteins

Calnexin is the preferred reagent for studying the folding and quality control of transmembrane glycoproteins due to its unique membrane anchorage, which restricts its access to a distinct subset of clients not efficiently serviced by the soluble homolog calreticulin [1]. Experiments focusing on proteins like MHC class I heavy chains, influenza hemagglutinin, or other viral glycoproteins that require membrane-proximal folding assistance will find calnexin essential for accurate mechanistic studies [2].

Biochemical Assays Under Reducing Conditions or Varying Redox States

For in vitro biochemical assays that involve reducing agents (e.g., DTT) to mimic cytosolic conditions or to study disulfide bond dynamics, calnexin is the superior choice. Unlike calreticulin, whose lectin-binding function is severely impaired (70% inhibition) by disulfide reduction, calnexin's oligosaccharide binding activity remains fully intact, ensuring robust and reproducible assay performance [1].

Engineering Fungal Strains for Enhanced Secretion of Recombinant Proteins

In biotechnological applications using filamentous fungi like *Aspergillus niger*, co-expression of calnexin is a proven strategy to boost the production of heterologous proteins. Direct evidence shows that calnexin overexpression leads to a four- to fivefold increase in extracellular manganese peroxidase levels, a result that is diametrically opposed to the detrimental effect of BiP overexpression in the same system [1]. This makes calnexin a target for rational strain improvement.

Studies of MHC Class I Assembly and Antigen Presentation

Calnexin plays a non-redundant role in the early stages of MHC class I heavy chain folding. Its ability to engage substrates through both lectin and polypeptide-based interactions is critical for stabilizing nascent heavy chains and promoting correct disulfide bond formation prior to assembly with beta-2 microglobulin [1]. Research into the molecular basis of antigen presentation and immune evasion by viruses frequently requires calnexin to recapitulate the natural folding pathway.

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